Dual MMP-13/MMP-2 Target Engagement vs. Single-Target Hydantoin Inhibitors
According to the Therapeutic Target Database, CAS 98402-11-0 is explicitly annotated as an inhibitor of both MMP-13 and MMP-2 [1]. This dual-target profile is not uniformly present across all hydantoin derivatives. For example, 5-methyl-5-phenylhydantoin, a common core scaffold, has been primarily described as a synthetic intermediate rather than a direct MMP inhibitor [2]. In contrast, CAS 98402-11-0's annotated dual activity positions it uniquely among commercially available hydantoins for gelatinase-focused research.
| Evidence Dimension | Target profile (number of gelatinase targets inhibited) |
|---|---|
| Target Compound Data | MMP-13 inhibitor; MMP-2 inhibitor (TTD annotation) |
| Comparator Or Baseline | 5-Methyl-5-phenylhydantoin: No direct MMP inhibitor annotation |
| Quantified Difference | Qualitative: 2 MMP targets vs. 0 (based on annotation) |
| Conditions | Database-level target annotation; no quantitative IC50 values reported in TTD |
Why This Matters
For researchers requiring dual MMP-13/MMP-2 inhibition, CAS 98402-11-0 provides a pre-annotated starting point, whereas generic hydantoins lack documented gelatinase activity and would require extensive preliminary screening.
- [1] Therapeutic Target Database (TTD). Drug ID: D0O8RQ. 1,3-Bis(morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin. View Source
- [2] PubChem. 5-Methyl-5-phenylhydantoin. NIST Chemistry WebBook. View Source
